molecular formula C20H24N2O6S B11113781 Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11113781
M. Wt: 420.5 g/mol
InChI Key: YXBISMIWSVQMLA-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, including an ethyl ester, a dimethylcarbamoyl group, and a 3,4-dimethoxyphenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of Functional Groups:

    Esterification: The ethyl ester group can be introduced through an esterification reaction involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst.

    Carbamoylation: The dimethylcarbamoyl group can be introduced through a reaction with dimethylcarbamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: New derivatives with substituted ester or carbamoyl groups.

Scientific Research Applications

Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its functional groups and stability.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating specific biological processes. For example, the dimethylcarbamoyl group may interact with acetylcholinesterase, leading to inhibition of the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the thiophene ring structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H24N2O6S/c1-7-28-20(25)15-11(2)16(19(24)22(3)4)29-18(15)21-17(23)12-8-9-13(26-5)14(10-12)27-6/h8-10H,7H2,1-6H3,(H,21,23)

InChI Key

YXBISMIWSVQMLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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